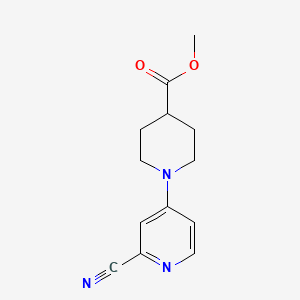

Methyl 1-(2-cyanopyridin-4-yl)piperidine-4-carboxylate

Description

Properties

IUPAC Name |

methyl 1-(2-cyanopyridin-4-yl)piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c1-18-13(17)10-3-6-16(7-4-10)12-2-5-15-11(8-12)9-14/h2,5,8,10H,3-4,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHOGTIYTHZRNRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN(CC1)C2=CC(=NC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Key Intermediate: 4-Cyanopiperidine Derivatives

The preparation of 4-cyanopiperidine intermediates is a crucial step in synthesizing methyl 1-(2-cyanopyridin-4-yl)piperidine-4-carboxylate. A well-documented method involves dehydrating isonipecotamide using thionyl chloride, which yields 4-cyanopiperidine hydrochloride with high purity and good yield (up to 73%) under mild conditions (20°C, atmospheric pressure). The process includes:

- Suspension of isonipecotamide in n-propyl acetate.

- Addition of thionyl chloride gradually while maintaining temperature.

- Stirring for extended periods (up to 18 hours).

- Filtration and washing to isolate the hydrochloride salt.

Alternative methods utilize phosphorus oxychloride or a combination of imidazole and phosphorus oxychloride for dehydration, followed by protection and deprotection steps involving di-tert-butyl dicarbonate (Boc protection) and acid cleavage. However, these methods are more laborious, involve multiple steps, and yield lower overall efficiency (~54.7%).

| Method | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Thionyl chloride dehydration | Thionyl chloride, n-propyl acetate | 20°C, 18 h | 73 | Single-step, high purity, simple workup |

| Phosphorus oxychloride method | Phosphorus oxychloride, Boc protection | Multi-step | ~54.7 | More complex, involves chromatographic purification |

Construction of the Pyridine Moiety with Cyano Substitution

The 2-cyanopyridin-4-yl fragment is typically introduced via functionalized pyridine carboxylic acids or nitrile-substituted pyridines. Synthetic routes often start from 2- or 3-cyanopyridines, which can be converted to aminomethyl derivatives or further functionalized.

Hydrogenation of cyano groups to aminomethyl functionalities is a key transformation, often performed using Raney Nickel catalysts with hydrazine hydrate as the hydrogen source for efficiency. Amidation reactions using coupling reagents like PyBOP enable the attachment of various amine groups to the pyridine ring, followed by Boc deprotection with trifluoroacetic acid (TFA) to yield free amines or related derivatives.

| Step | Reagents/Catalysts | Conditions | Outcome |

|---|---|---|---|

| Hydrogenation | Raney Nickel, hydrazine hydrate | Mild temperature, catalytic | Cyano to aminomethyl conversion |

| Amidation | PyBOP, amines | Room temperature | Formation of pyridine amide derivatives |

| Boc Deprotection | Trifluoroacetic acid (TFA) | Acidic conditions | Removal of protecting groups |

Coupling of Piperidine and Pyridine Fragments

The final assembly of this compound involves coupling the 4-cyanopiperidine intermediate with the 2-cyanopyridin-4-yl moiety, often via nucleophilic substitution or amide bond formation depending on the functional groups present.

In some synthetic analogues, the piperidine nitrogen is functionalized with methyl ester groups at the 4-position, which can be introduced via esterification reactions starting from the corresponding carboxylic acid or acid chloride derivatives.

Esterification to Form Methyl Ester

The carboxylate group at the piperidine 4-position is methylated typically through Fischer esterification or by reaction with methylating agents such as diazomethane or methyl iodide in the presence of base. This step is critical to obtain the methyl ester functionality characteristic of this compound.

Summary of Preparation Strategy

| Stage | Starting Material | Reaction Type | Key Reagents/Catalysts | Yield/Notes |

|---|---|---|---|---|

| 1. Dehydration of isonipecotamide | Isonipecotamide | Dehydration | Thionyl chloride | Up to 73% yield, high purity |

| 2. Functionalization of pyridine | 2- or 3-cyanopyridine derivatives | Hydrogenation, amidation | Raney Nickel, hydrazine hydrate, PyBOP, TFA | Efficient cyano to aminomethyl conversion |

| 3. Coupling of fragments | 4-cyanopiperidine + cyanopyridine | Nucleophilic substitution, amidation | Various coupling agents | Dependent on substrate reactivity |

| 4. Esterification | Piperidine-4-carboxylic acid | Esterification | Methyl iodide, diazomethane, acid catalysts | Standard methyl ester formation |

Research Findings and Optimization Notes

- The use of thionyl chloride for dehydration is preferred due to operational simplicity, mild conditions, and higher yields compared to phosphorus oxychloride methods.

- Catalytic hydrogenation with Raney Nickel and hydrazine hydrate improves the efficiency of cyano to aminomethyl conversions, which are crucial for further functionalization of the pyridine ring.

- Protection and deprotection steps, while sometimes necessary, add complexity and reduce overall yields; thus, streamlined methods avoiding multiple protection steps are advantageous.

- The presence of the cyano group on the pyridine ring significantly influences biological activity, underscoring the importance of maintaining this functionality intact during synthesis.

- Purification techniques such as extraction, crystallization, and chromatography are employed depending on the complexity of intermediates and desired purity levels.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The cyanopyridinyl group participates in nucleophilic aromatic substitution (NAS) due to the electron-withdrawing effects of the cyano group, which activates the pyridine ring toward attack by nucleophiles.

Hydrolysis Reactions

The ester and cyano groups undergo hydrolysis under distinct conditions:

Ester Hydrolysis

Nitrile Hydrolysis

Reduction Reactions

The cyano group and ester moiety can be reduced selectively:

Cycloaddition and Cross-Coupling

The electron-deficient pyridine ring enables participation in metal-catalyzed reactions:

Biological Activity and Mechanistic Insights

While the focus is on chemical reactions, structural analogs of this compound exhibit kinase-inhibitory properties via interactions with CDK4 and ARK5, attributed to the cyanopyridinyl moiety’s ability to form hydrogen bonds with ATP-binding pockets . Piperidine ring flexibility further enhances binding affinity to hydrophobic enzyme regions .

Scientific Research Applications

Anticancer Research

Methyl 1-(2-cyanopyridin-4-yl)piperidine-4-carboxylate has shown promise in anticancer research. Compounds with similar structural motifs have been investigated for their ability to inhibit specific enzymes involved in cancer progression. For instance, derivatives of piperidine have been linked to the inhibition of Aurora A kinase, which plays a crucial role in cell division and is a target for cancer therapies .

Neurological Disorders

Research indicates that compounds like this compound may interact with neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders such as depression and anxiety. The piperidine structure is known to influence receptor binding, making it a candidate for further pharmacological studies .

Synthetic Applications

This compound serves as an important intermediate in organic synthesis. Its unique structure allows it to be utilized in the development of various pharmaceuticals. Typical synthetic routes involve multi-step processes that can yield derivatives with modified biological activities.

Enzyme Inhibition

Preliminary studies suggest that this compound may exhibit inhibitory effects on certain enzymes relevant to disease pathways. Understanding its interaction with biological targets is essential for advancing its application in drug development .

Pharmacodynamics and Toxicology

Research into the pharmacodynamics of this compound is critical for evaluating its safety and efficacy profiles. Interaction studies typically assess binding affinities and biological responses, which are vital for determining its potential use in clinical settings .

Mechanism of Action

The mechanism by which Methyl 1-(2-cyanopyridin-4-yl)piperidine-4-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is part of a broader class of piperidine-4-carboxylate derivatives. Below is a detailed comparison with structurally and functionally related analogs:

Structural Analogues

2.1.1 Carfentanil (Methyl 1-(2-phenylethyl)-4-[phenyl(propanoyl)amino]piperidine-4-carboxylate)

- Molecular Formula : C₂₄H₂₉N₃O₃

- Molecular Weight : 407.51 g/mol

- Key Differences: Replaces the 2-cyanopyridin-4-yl group with a phenylethyl chain and adds a phenylpropanoylamino substituent at the 4-position. Pharmacological Activity: A potent μ-opioid receptor agonist, 10,000 times stronger than morphine, used in veterinary medicine and illicitly as a new psychoactive substance (NPS) . Risk Profile: Subject to strict regulatory controls due to high toxicity and overdose risks .

2.1.2 Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate

- Molecular Formula: C₁₀H₁₈ClNO₂

- Molecular Weight : 219.71 g/mol

- Key Differences: Substitutes the 2-cyanopyridin-4-yl group with a 2-chloroethyl chain and uses an ethyl ester. Application: Intermediate in synthesizing umeclidinium bromide, a long-acting muscarinic antagonist for COPD treatment .

2.1.3 Methyl 1-(3-bromo-2-cyanophenyl)piperidine-4-carboxylate

- Molecular Formula : C₁₄H₁₅BrN₂O₂

- Molecular Weight : 323.19 g/mol

- Key Differences: Replaces the pyridine ring with a bromo-substituted phenyl group, increasing molecular weight and lipophilicity. Potential Use: Halogenated aromatic systems often enhance binding affinity in drug discovery .

Functional Analogues

2.2.1 1-(2-Amino-6-chloropyrimidin-4-yl)-N-methylpiperidine-4-carboxamide

- Molecular Formula : C₁₂H₁₈ClN₅O

- Molecular Weight : 307.76 g/mol

- Key Differences :

2.2.2 Methyl 1-(3-methoxy-3-oxopropyl)-4-(N-phenylpropanamido)piperidine-4-carboxylate

- Molecular Formula : C₂₀H₂₇N₃O₅

- Molecular Weight : 389.45 g/mol

- Key Differences :

Comparative Data Table

Key Research Findings

- Structural Impact on Bioactivity: The 2-cyanopyridin-4-yl group in the target compound may confer selectivity for non-opioid receptors compared to carfentanil’s phenylethyl-propanamido motif, which drives opioid potency .

- Synthetic Utility : Piperidine-4-carboxylates are versatile intermediates. For example, ethyl 1-(2-chloroethyl)piperidine-4-carboxylate is alkylated to form bicyclic structures critical to umeclidinium bromide synthesis .

- Metabolic Considerations : Esters (e.g., methyl/ethyl) in these compounds are prone to hydrolysis, whereas amides (e.g., carfentanil) exhibit greater stability .

Biological Activity

Methyl 1-(2-cyanopyridin-4-yl)piperidine-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on pharmacological effects, structure-activity relationships, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : Approximately 246.26 g/mol

The compound features a piperidine ring substituted with a cyanopyridine moiety and a carboxylate group, which are critical for its biological interactions.

Biological Activity Overview

This compound exhibits various biological activities, particularly in the fields of oncology and neurology. Its structural analogs have been shown to inhibit key enzymes and receptors involved in disease pathways.

Pharmacological Effects

-

Anticancer Activity :

- Compounds with similar structures have demonstrated efficacy against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

- In vitro studies indicate that this compound can induce apoptosis in cancer cells by modulating signaling pathways such as PI3K/AKT/mTOR.

-

Neurological Implications :

- The compound's ability to interact with muscarinic receptors suggests potential applications in treating neurological disorders such as Alzheimer's disease.

- Research has indicated that related piperidine derivatives can enhance cognitive function by acting as receptor antagonists.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. The following table summarizes the effects of different substituents on biological activity:

Study 1: Anticancer Efficacy

A study evaluated the effects of this compound on MCF-7 breast cancer cells. The compound exhibited an IC value of 12 μM, indicating significant growth inhibition compared to the control (5-Fluorouracil with an IC of 17 μM) .

Study 2: Neurological Activity

In a study assessing cognitive enhancement, this compound demonstrated improved memory retention in rodent models when administered at doses of 10 mg/kg. The results suggest its potential as a therapeutic agent for cognitive disorders .

Q & A

Q. What are the optimal synthetic routes for Methyl 1-(2-cyanopyridin-4-yl)piperidine-4-carboxylate, and how can reaction conditions be optimized for yield and purity?

A microwave-assisted one-pot nucleophilic aromatic substitution (SNAr) followed by ester hydrolysis has been demonstrated for analogous piperidine carboxylates. For example, methyl 1-(6-chloropyrimidin-4-yl)piperidine-4-carboxylate was synthesized under microwave irradiation (150°C, 30 min) with subsequent hydrolysis to yield the carboxylic acid derivative . Key variables include solvent choice (e.g., DMF for SNAr reactivity), base selection (e.g., LDA for deprotonation), and temperature control to minimize side reactions. Post-synthesis purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) or recrystallization is critical for isolating high-purity products (>97%) .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and stereochemistry?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural determination. Programs like SHELXL enable refinement of crystallographic data to confirm bond angles, torsional conformations, and intermolecular interactions . For non-crystalline samples, advanced NMR techniques (e.g., -DEPT, -COSY) paired with high-resolution mass spectrometry (HRMS) can resolve ambiguities. The 2-cyanopyridine moiety typically exhibits distinct -NMR signals at δ 8.6–8.8 ppm (pyridinyl protons) and a sharp CN stretch at ~2230 cm in IR spectra .

Advanced Research Questions

Q. What strategies are employed to analyze structure-activity relationships (SAR) for derivatives of this compound in CNS-targeted drug discovery?

Systematic SAR studies involve modifying the pyridine ring (e.g., substituting CN with halogens or alkyl groups) and the piperidine carboxylate group (e.g., replacing methyl ester with ethyl or tert-butyl esters). For instance, ethyl 1-(4-cyanopyridin-2-yl)piperidine-4-carboxylate (CAS 906352-67-8) showed enhanced blood-brain barrier penetration in preclinical models due to increased lipophilicity (logP ~2.1) compared to methyl esters . Computational docking (e.g., AutoDock Vina) into muscarinic receptors or ion channels can prioritize derivatives for synthesis and in vitro testing .

Q. How can researchers resolve contradictory data in biological assays involving this compound, such as discrepancies in IC50_{50}50 values across studies?

Contradictory IC values often arise from assay-specific variables:

- Receptor density : Overexpression in cell lines may artificially enhance binding.

- Buffer conditions : Variations in pH or ion concentration (e.g., Mg) affect ligand-receptor kinetics.

- Endpoint measurement : Fluorescence-based vs. radiometric assays may yield divergent results.

A standardized protocol using HEK293 cells stably expressing human M receptors and a [H]NMS radioligand displacement assay (pH 7.4, 25°C) is recommended for consistency .

Q. What methodologies are used to assess the compound’s role in modulating calcium channels or GPCRs, and how do experimental designs differ?

For calcium channel studies:

- Electrophysiology : Whole-cell patch-clamp recordings (e.g., HEK293-T cells transfected with Cav3.2 channels) quantify inhibition of T-type currents .

- Fluorescent dyes : Fluo-4 AM assays measure intracellular Ca flux in neuronal cultures.

For GPCR studies (e.g., muscarinic receptors): - BRET/FRET : Detect real-time conformational changes in receptor dimers.

- β-arrestin recruitment assays (e.g., PathHunter®) differentiate biased signaling .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity, and how can chiral resolution be achieved?

Racemization during scale-up is common at the piperidine ring. Strategies include:

- Chiral chromatography : Use of amylose- or cellulose-based columns (e.g., Chiralpak IA/IB).

- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed couplings.

- Crystallization-induced diastereomer resolution : Form salts with chiral acids (e.g., L-tartaric acid) .

Q. How can pharmacokinetic profiling (e.g., metabolic stability, CYP inhibition) guide the design of analogs with improved therapeutic indices?

- Microsomal stability assays : Incubate with rat/human liver microsomes (RLM/HLM) to identify metabolic hotspots (e.g., ester hydrolysis).

- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using luminescent substrates (e.g., P450-Glo™).

- Prodrug strategies : Replace the methyl ester with tert-butyl or pivaloyloxymethyl (POM) groups to enhance oral bioavailability .

Q. What regulatory considerations arise from structural similarities between this compound and controlled substances (e.g., carfentanil analogs)?

Structural alerts include the piperidine core and ester substituents. Researchers must:

- Compare with controlled substance databases : Use tools like ChemAxon’s Instant JChem to flag overlaps (e.g., methyl 1-(2-phenylethyl)-4-[phenyl(propanoyl)amino]piperidine-4-carboxylate, a carfentanil analog ).

- Document legal compliance : Submit DEA Form 225 for Schedule I/II analogs in the U.S.

- Modify scaffolds : Introduce steric hindrance (e.g., 3,5-dimethylpiperidine) to reduce regulatory risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.